5-Chloro-2-(2-{[3-(trifluoromethyl)phenyl]sulfanyl}-3-pyridinyl)-1,3-benzoxazole
Overview
Description
5-Chloro-2-(2-{[3-(trifluoromethyl)phenyl]sulfanyl}-3-pyridinyl)-1,3-benzoxazole is a complex organic compound that features a benzoxazole core substituted with a chlorinated pyridine and a trifluoromethylated phenyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(2-{[3-(trifluoromethyl)phenyl]sulfanyl}-3-pyridinyl)-1,3-benzoxazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoxazole Core: This can be achieved by cyclization of an appropriate o-aminophenol with a carboxylic acid derivative.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a chlorinated pyridine derivative reacts with the benzoxazole core.
Attachment of the Trifluoromethylated Phenyl Sulfanyl Group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a trifluoromethylated phenyl boronic acid reacts with a halogenated intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The chlorinated pyridine ring is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or reduced aromatic systems.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
5-Chloro-2-(2-{[3-(trifluoromethyl)phenyl]sulfanyl}-3-pyridinyl)-1,3-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(2-{[3-(trifluoromethyl)phenyl]sulfanyl}-3-pyridinyl)-1,3-benzoxazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Shares the trifluoromethylated pyridine moiety.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Another halogenated pyridine derivative with similar structural features.
1-(3-Chloro-5-trifluoromethyl)-2,2,2-trifluoroacetophenone: Contains a trifluoromethylated phenyl group.
Uniqueness
The uniqueness of 5-Chloro-2-(2-{[3-(trifluoromethyl)phenyl]sulfanyl}-3-pyridinyl)-1,3-benzoxazole lies in its combination of a benzoxazole core with a trifluoromethylated phenyl sulfanyl group and a chlorinated pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-chloro-2-[2-[3-(trifluoromethyl)phenyl]sulfanylpyridin-3-yl]-1,3-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClF3N2OS/c20-12-6-7-16-15(10-12)25-17(26-16)14-5-2-8-24-18(14)27-13-4-1-3-11(9-13)19(21,22)23/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWGECQSZHKVTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC2=C(C=CC=N2)C3=NC4=C(O3)C=CC(=C4)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClF3N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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